
Waglerin-1 structure and amino acid sequence

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Waglerin-1

Cat. No.: B1151378 Get Quote

An In-depth Technical Guide to the Structure, Function, and Analysis of Waglerin-1

For Researchers, Scientists, and Drug Development Professionals

Introduction
Waglerin-1 is a 22-amino acid peptide toxin originally isolated from the venom of the Wagler's

pit viper, Tropidolaemus wagleri (formerly Trimeresurus wagleri).[1][2] It is a potent and highly

selective competitive antagonist of the adult muscle-type nicotinic acetylcholine receptor

(nAChR), making it a valuable pharmacological tool for studying neuromuscular transmission.

[1][3][4] Unlike the large three-finger neurotoxins from elapid snakes, Waglerin-1 represents a

distinct structural class of nAChR antagonists from viperid venom.[4] Its unique selectivity for

specific nAChR subunits and isoforms across different species has made it a subject of intense

research for understanding receptor structure-function relationships and as a potential scaffold

for drug design. This guide provides a comprehensive overview of its structure, mechanism of

action, quantitative data, and key experimental methodologies.

Structure and Amino Acid Sequence
Waglerin-1 is a monomeric peptide characterized by a high proline content and a single

intramolecular disulfide bond that is essential for its biological activity.[5][6]

Primary Structure (Amino Acid Sequence)
The primary sequence of Waglerin-1 consists of 22 amino acid residues.[1][2]
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Sequence: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys⁹-His-Pro-Pro-Cys¹³-His-Tyr-Ile-Pro-Arg-

Pro-Lys-Pro-Arg-OH[2][7][8]

Molecular Weight: Approximately 2520.0 g/mol [2][7]

Secondary and Tertiary Structure
The three-dimensional structure of Waglerin-1 in an aqueous solution has been studied using

2D NMR spectroscopy.[1] The key structural feature is a rigid, disulfide-bonded loop formed

between Cysteine residues at positions 9 and 13 (Cys⁹-Cys¹³).[1][2][9] This loop creates a

constrained conformational core.

Core Loop: A short, rigid loop defined by the Cys⁹-Cys¹³ disulfide bond.[1] A synthetic analog

where these cysteines were replaced with alanines was found to be non-toxic, highlighting

the critical role of this bond for bioactivity.[5]

Flexible Tails: The N-terminal (residues 1-8) and C-terminal (residues 14-22) regions are

extended and conformationally flexible.[1] It is hypothesized that these flexible tails can

undergo structural rearrangement when moving from an aqueous to a less polar

environment, such as the receptor binding pocket, which may contribute to its efficacy.[1]

Mechanism of Action
Waglerin-1 exerts its primary physiological effect by blocking signal transmission at the

neuromuscular junction. The cause of death in mice administered the toxin is respiratory failure

resulting from this neuromuscular blockade.[10]

Primary Target: Adult Muscle Nicotinic Acetylcholine
Receptor (nAChR)
Waglerin-1 is a competitive antagonist of the muscle nAChR, binding to the same site as the

endogenous neurotransmitter, acetylcholine (ACh).[1][4] This prevents the ion channel from

opening in response to ACh, thereby inhibiting muscle contraction.

The toxin exhibits remarkable subunit and species selectivity:
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Subunit Selectivity: It selectively blocks the adult (ε-containing) form of the muscle nAChR.

[11][12] It binds with approximately 2,100-fold higher affinity to the α-ε subunit interface than

to the α-δ subunit interface of the mouse nAChR.[1][13] This explains why neonatal mice,

whose nAChRs contain a gamma (γ) subunit instead of the epsilon (ε) subunit, are resistant

to the toxin's lethal effects.[4][11]

Species Selectivity: Waglerin-1 is significantly more potent on mouse nAChRs than on those

from rats or humans, binding with about 100-fold higher affinity to the mouse receptor.[1][13]

This difference has been traced to specific amino acid variations in both the α and ε subunits

between species.[13][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://scholarsarchive.byu.edu/cgi/viewcontent.cgi?article=1293&context=fhssconference_studentpub
https://pubmed.ncbi.nlm.nih.gov/10433985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5408650/
https://pubmed.ncbi.nlm.nih.gov/10087048/
https://www.researchgate.net/figure/Two-electrode-voltage-clamp-analysis-of-the-selectivity-and-potency-of-native-VxXIIA_fig1_6994754
https://scholarsarchive.byu.edu/cgi/viewcontent.cgi?article=1293&context=fhssconference_studentpub
https://www.benchchem.com/product/b1151378?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5408650/
https://pubmed.ncbi.nlm.nih.gov/10087048/
https://pubmed.ncbi.nlm.nih.gov/10087048/
https://pubmed.ncbi.nlm.nih.gov/11724791/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Terminal

Postsynaptic Membrane (Muscle)

Action Potential
Voltage-Gated
Ca²⁺ Channel

Opens
Ca²⁺ Influx Synaptic Vesicle

(contains ACh)

Triggers Fusion
ACh Release Acetylcholine (ACh)

Nicotinic ACh Receptor
(Adult α₂βδε)

Binds & Activates Na⁺ InfluxOpens Channel

Waglerin-1 Binds & Blocks

End-Plate PotentialGenerates Muscle ContractionTriggers

Click to download full resolution via product page

Caption: Inhibition of neuromuscular transmission by Waglerin-1.
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Secondary Target: GABA-A Receptors
In addition to its potent effects on nAChRs, Waglerin-1 has been shown to modulate γ-

aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1][3] Its effect can

be either potentiating or inhibitory, depending on the specific neuronal population and the

subunit composition of the GABA-A receptor.[1][15]

Quantitative Pharmacological Data
The potency of Waglerin-1 has been quantified in various biological systems. The data

highlights its high affinity for the mouse muscle nAChR and its comparatively lower potency on

other targets.
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Detailed Experimental Protocol: nAChR
Characterization via Two-Electrode Voltage Clamp
(TEVC)
This protocol describes a standard method for determining the IC₅₀ of Waglerin-1 on adult

mouse muscle nAChRs heterologously expressed in Xenopus laevis oocytes.

Objective
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To measure the concentration-dependent inhibition of acetylcholine-evoked currents by

Waglerin-1 at the adult mouse muscle nAChR (α₂βδε) and to determine its half-maximal

inhibitory concentration (IC₅₀).

Materials
Oocytes: Stage V–VI oocytes from Xenopus laevis.

cRNA: Purified, capped cRNAs for mouse muscle nAChR subunits (α, β, δ, ε).

Solutions:

Collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution).

Oocyte Ringer 2 (OR-2) solution.

ND96 storage solution (supplemented with antibiotics).

Recording solution (e.g., Ba²⁺ Ringer).

Electrode solution: 3 M KCl.

Reagents: Acetylcholine (ACh), Waglerin-1.

Equipment: Stereomicroscope, microinjection system (e.g., Nanoject), TEVC amplifier and

data acquisition system, perfusion system, micromanipulators, pipette puller.

Methodology
Oocyte Preparation:

Surgically harvest ovarian lobes from an anesthetized Xenopus laevis frog.

Isolate oocytes by incubation in a collagenase solution to defolliculate the cells.

Manually select healthy, stage V-VI oocytes and wash thoroughly.

cRNA Microinjection:
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Mix cRNAs for the α, β, δ, and ε subunits in a specific molar ratio (e.g., 2:1:1:1 for α:β:δ:ε).

Using a microinjection pipette, inject approximately 50 nL of the cRNA mixture into the

cytoplasm of each oocyte.

Incubate the injected oocytes in ND96 solution at 14–17 °C for 2–7 days to allow for

receptor expression on the cell surface.

Two-Electrode Voltage Clamp (TEVC) Recording:

Place an oocyte in the recording chamber and continuously perfuse with the recording

solution.

Impale the oocyte with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M

KCl. One electrode measures the membrane potential, and the other injects current.

Clamp the oocyte's membrane potential at a holding potential of -70 mV.

Establish a baseline current by perfusing with the recording solution.

Data Acquisition and Analysis:

Determine the concentration of ACh that elicits a submaximal response (e.g., EC₁₀-EC₂₀)

to ensure sensitivity to inhibition.

Apply a pulse of the predetermined ACh concentration and record the peak inward current.

Wash the chamber until the current returns to baseline.

Pre-incubate the oocyte with the lowest concentration of Waglerin-1 for a set period (e.g.,

2-3 minutes).

Co-apply the same ACh pulse along with the Waglerin-1 and record the inhibited peak

current.

Repeat this process for a range of increasing Waglerin-1 concentrations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1151378?utm_src=pdf-body
https://www.benchchem.com/product/b1151378?utm_src=pdf-body
https://www.benchchem.com/product/b1151378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of inhibition for each Waglerin-1 concentration relative to the

control ACh response.

Plot the percentage inhibition against the logarithm of the Waglerin-1 concentration and fit

the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Caption: Experimental workflow for IC₅₀ determination using TEVC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell
Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. 3.6. nAChRs Expressed on Xenopus Oocytes [bio-protocol.org]

4. researchgate.net [researchgate.net]

5. openscholarship.wustl.edu [openscholarship.wustl.edu]

6. Signaling Mechanism for Modulation by GLP-1 and Exendin-4 of GABA Receptors on Rat
Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]

7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic
[npielectronic.com]

8. multichannelsystems.com [multichannelsystems.com]

9. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp
combined with the Xenopus oocytes heterologous expression system - PMC
[pmc.ncbi.nlm.nih.gov]

10. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

12. Waglerin-1 inhibits GABA(A) current of neurons in the nucleus accumbens of neonatal
rats - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Waglerin-1 selectively blocks the epsilon form of the muscle nicotinic acetylcholine
receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Identification of residues at the alpha and epsilon subunit interfaces mediating species
selectivity of Waglerin-1 for nicotinic acetylcholine receptors - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1151378?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5408650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5408650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5408650/
https://www.researchgate.net/figure/3-Method-An-overview-of-oocytes-preparation-cRNA-injection-protein-expression-in_fig7_268448429
https://bio-protocol.org/exchange/minidetail?id=18617599&type=30
https://www.researchgate.net/figure/Two-electrode-voltage-clamp-analysis-of-the-selectivity-and-potency-of-native-VxXIIA_fig1_6994754
https://openscholarship.wustl.edu/cgi/viewcontent.cgi?article=1065&context=bio_facpubs
https://pmc.ncbi.nlm.nih.gov/articles/PMC9206055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9206055/
https://www.npielectronic.com/guide-two-electrode-voltage-clamp/
https://www.npielectronic.com/guide-two-electrode-voltage-clamp/
https://www.multichannelsystems.com/sites/multichannelsystems.com/files/documents/brochures/Roboocyte2_Brochure.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8931473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8931473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8931473/
https://pubmed.ncbi.nlm.nih.gov/7908959/
https://pubmed.ncbi.nlm.nih.gov/7908959/
https://scholarsarchive.byu.edu/cgi/viewcontent.cgi?article=1293&context=fhssconference_studentpub
https://pubmed.ncbi.nlm.nih.gov/10433985/
https://pubmed.ncbi.nlm.nih.gov/10433985/
https://pubmed.ncbi.nlm.nih.gov/10087048/
https://pubmed.ncbi.nlm.nih.gov/10087048/
https://pubmed.ncbi.nlm.nih.gov/11724791/
https://pubmed.ncbi.nlm.nih.gov/11724791/
https://pubmed.ncbi.nlm.nih.gov/11724791/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Characterization of GABAA receptor ligands with automated patch-clamp using human
neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Waglerin-1 structure and amino acid sequence].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1151378#waglerin-1-structure-and-amino-acid-
sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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